![molecular formula C20H17BrN2O2S2 B2779521 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole CAS No. 868217-14-5](/img/structure/B2779521.png)
2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound may induce apoptosis in cancer cells by activating certain signaling pathways that lead to programmed cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole in lab experiments is its high potency and selectivity. This compound has been shown to have potent anti-cancer properties and can selectively target cancer cells while sparing normal cells. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of using 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to fully elucidate its effects.
Future Directions
There are many potential future directions for research on 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole. One promising area of research is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
Synthesis Methods
The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole involves the reaction of 2-naphthalenesulfonyl chloride with 2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S2/c21-18-8-5-15(6-9-18)14-26-20-22-11-12-23(20)27(24,25)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQXPHHRSZPHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)
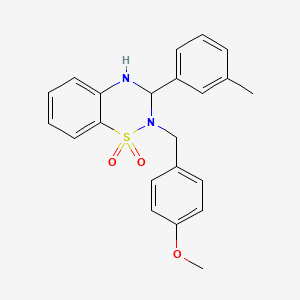
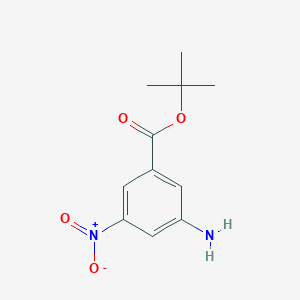


![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
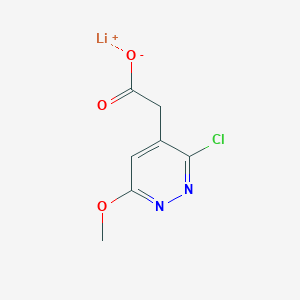
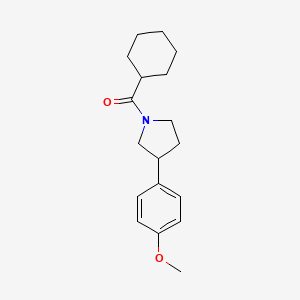
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
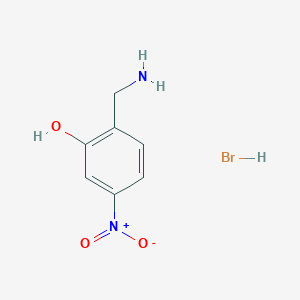
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)
